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D-Galactose-3,5-d2

Cat. No.: B1161184
M. Wt: 182.17
Attention: For research use only. Not for human or veterinary use.
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Description

D-Galactose-3,5-d2 is a chemically defined stable isotope of D-Galactose, selectively deuterated at the 3 and 5 carbon positions. This compound serves as a critical analytical tool in metabolic research, particularly for tracing metabolic fluxes through the Leloir pathway using mass spectrometry. The incorporation of deuterium atoms creates a distinct mass difference from endogenous galactose, allowing researchers to precisely monitor the absorption, distribution, metabolism, and excretion of galactose in in vitro and in vivo systems. Applications of this compound extend to the study of galactosemia, a group of inherited metabolic disorders, where it aids in elucidating disruptions in galactose metabolism and evaluating potential therapeutic interventions. It is also valuable in glycobiology research for investigating the biosynthesis and turnover of glycoproteins and glycolipids. This product is intended for use as an analytical standard in HPLC and LC-MS methodologies. The specific CAS number, purity, molecular weight, and exact chemical structure should be verified on the product's Certificate of Analysis. Handling should be performed by trained individuals in a laboratory setting. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₆D₂H₁₀O₆

Molecular Weight

182.17

Synonyms

(+)-Galactose-3,5-d2;  D-(+)-Galactose-3,5-d2;  Galactose-3,5-d2; 

Origin of Product

United States

Synthetic Methodologies for D Galactose 3,5 D2

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis leverages the high specificity of enzymes for certain reactions, combined with the versatility of chemical synthesis for creating precursor molecules or performing modifications that are not accessible through biocatalysis alone. acs.orgjove.com A plausible chemo-enzymatic route to D-Galactose-3,5-d2 would involve a multi-step process where enzymes catalyze the deuterium (B1214612) introduction.

One potential strategy involves using a sequence of enzymes where one or more steps are performed in deuterium oxide (D₂O), which acts as the deuterium source. For instance, an enzymatic cascade could be designed using enzymes like epimerases or dehydrogenases that transiently remove a proton from the target positions, allowing for exchange with a deuteron (B1233211) from the solvent.

A representative chemo-enzymatic pathway could include:

Chemical Modification : A chemically synthesized, suitably protected D-galactose precursor is prepared to ensure that only the target positions are accessible to the enzymes.

Enzymatic Deuteration : The precursor is subjected to one or more enzymatic reactions in a D₂O buffer. For example, an enzyme like GDP-mannose dehydrogenase, which oxidizes the C6 position, could be used on a modified substrate, with a subsequent reduction step using a deuterated reducing agent to install deuterium. acs.org While not a direct route to C-3 and C-5 labeling, it illustrates the principle of combining chemical steps with enzymatic transformations for deuteration.

Deprotection and Purification : Following the enzymatic step, the protecting groups are chemically removed to yield the final this compound product.

This approach benefits from the high stereoselectivity of enzymes, potentially reducing the formation of unwanted isomers. nih.govnih.gov

Biosynthetic Routes Leveraging Deuterium Oxide-Enriched Growth Media

Biosynthetic methods offer an alternative for producing isotopically labeled compounds by harnessing the metabolic machinery of living organisms. oup.comresearchgate.net This is achieved by growing microorganisms or plants in a medium where water (H₂O) is replaced with deuterium oxide (D₂O). The organisms incorporate deuterium from the D₂O into the biomolecules they synthesize, including carbohydrates. tandfonline.com

For example, organisms such as the aquatic plant Lemna minor or the bacterium Escherichia coli can be cultured in D₂O-enriched media containing a carbon source. oup.comresearchgate.net During photosynthesis or metabolic processing, the organisms' enzymes will naturally incorporate deuterium into the carbon backbone of newly synthesized sugars like galactose.

Key Findings from Biosynthetic Labeling Studies:

Global Labeling : This method typically results in global or extensive deuteration rather than site-specific labeling. The galactose molecules produced will have deuterium atoms distributed across various positions. oup.com

Precursor Pools : The extent of deuteration can be influenced by pre-existing pools of unlabeled precursors within the organism. For instance, studies on galactolipid biosynthesis show that newly synthesized galactose (deuterated) can be attached to existing unlabeled lipid backbones. oup.com

Extraction and Isolation : After a sufficient growth period, the deuterated carbohydrates are extracted from the organism's biomass and must be purified. tandfonline.com

While this route is effective for producing generally deuterated galactose, it is not suitable for generating a specifically labeled compound like this compound without further complex purification or genetic engineering of metabolic pathways.

Regio- and Stereoselective Deuteration Strategies

Achieving site-specific deuteration at the C-3 and C-5 positions of D-galactose requires highly controlled chemical strategies that can differentiate between the various hydroxyl groups on the sugar ring. A key approach combines regioselective protection of hydroxyl groups with a catalytic hydrogen-deuterium (H-D) exchange reaction. nih.govresearchgate.net

A well-established method for deuteration is the heterogeneous ruthenium-on-carbon (Ru/C) catalyzed H-D exchange reaction. nih.gov This reaction, when performed in D₂O, selectively replaces hydrogen atoms on carbons that are adjacent to a free hydroxyl group. nih.govresearchgate.net To synthesize this compound, one would need to protect all hydroxyl groups except those at C-3 and C-5.

A hypothetical multi-step chemical synthesis is outlined below:

Selective Protection : Starting with a D-galactose derivative like methyl α-D-galactopyranoside, a sequence of protection steps is performed. The known reactivity of galactose hydroxyls (2-OH, 3-OH > 4-OH) can be exploited. rsc.org A possible, though complex, route would involve:

Protection of the 4- and 6-hydroxyls, for example, as a benzylidene acetal.

Protection of the more reactive 2-hydroxyl group with an orthogonal protecting group.

This would leave the 3-hydroxyl group free. Differentiating the primary 5-CH₂OH from this secondary hydroxyl is a significant challenge and would require advanced, multi-step protecting group manipulations. More direct methods using silylene protecting groups that can bridge the 3- and 5-positions and then be regioselectively opened have been explored, primarily for galactofuranosides, but the principle could be adapted. researchgate.netconicet.gov.ar

Catalytic H-D Exchange : With the hydroxyls at C-3 and C-5 exposed and all others blocked, the molecule is subjected to Ru/C-catalyzed H-D exchange in D₂O. This would selectively introduce deuterium at the C-3 and C-5 positions. nih.gov

Deprotection : All protecting groups are removed under appropriate conditions to yield the final product, this compound.

This strategy relies on sophisticated protecting group chemistry to achieve the required regioselectivity before the deuteration step. rsc.org

Purification and Characterization Techniques for Labeled Products

Regardless of the synthetic route, the final product must be rigorously purified and characterized to confirm its identity, purity, and the precise location of the deuterium labels.

Purification Techniques

Purification is essential to remove unreacted starting materials, reagents, and any isomeric byproducts. A combination of chromatographic techniques is typically employed.

Purification Method Principle Application for this compound
Ion-Exchange Chromatography Separates molecules based on their net charge. Used to remove charged reagents or byproducts from the neutral sugar product. ethz.ch
Size-Exclusion Chromatography (SEC) Separates molecules based on their size and shape. Useful for separating the final product from high-molecular-weight enzymes (in chemo-enzymatic routes) or polymeric materials. tandfonline.com
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on polarity (Normal or Reversed-Phase). A final polishing step to ensure high purity (>95%) and to separate closely related isomers. acs.org
Affinity Chromatography Separation based on specific binding interactions (e.g., boronate affinity for diols). Can be used to isolate glycated peptides or proteins for analysis, a related application. researchgate.net

Characterization Techniques

Mass spectrometry and NMR spectroscopy are the primary methods used to verify the structure and isotopic labeling of this compound.

Characterization Method Information Obtained Details
Mass Spectrometry (MS) Confirms the molecular weight and degree of deuteration. Electrospray Ionization (ESI-MS) is commonly used. The mass spectrum of this compound will show a molecular ion peak that is 2 Daltons higher than that of unlabeled D-galactose, confirming the incorporation of two deuterium atoms. researchgate.netsinica.edu.tw

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determines the precise location of deuterium atoms and confirms structural integrity. | ¹H NMR : The signals corresponding to the protons at C-3 and C-5 will be absent or significantly reduced in intensity, providing direct evidence of deuteration at these sites. nih.govacs.org¹³C NMR : The carbon signals for C-3 and C-5 will show characteristic splitting patterns (due to C-D coupling) and an isotopic shift compared to the unlabeled spectrum. nih.gov²H NMR : A direct method to observe the deuterium nuclei, showing signals only for the positions that have been labeled. |

These analytical techniques are complementary and essential for validating the successful synthesis of the target molecule, ensuring it is suitable for its intended applications in metabolic and structural studies.

Advanced Analytical Techniques in the Study of D Galactose 3,5 D2

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful, non-destructive technique that exploits the magnetic properties of atomic nuclei. For D-Galactose-3,5-d2, specific NMR methods are employed to gain insights into the precise location and effects of deuterium (B1214612) labeling.

Deuterium (²H) NMR for Positional Isotope Abundance Analysis

Deuterium (²H) NMR spectroscopy directly observes the deuterium nucleus, which has a spin of 1. wikipedia.org This technique is instrumental in verifying the success and specificity of the deuteration process in this compound. wikipedia.org The resulting ²H NMR spectrum will exhibit signals corresponding to the deuterons at the C-3 and C-5 positions, confirming their presence and providing information about their chemical environment. The chemical shift values in ²H NMR are similar to those in proton (¹H) NMR, though the resolution is often lower. wikipedia.org In partially ordered systems, such as when the molecule is associated with micelles, the quadrupolar splitting of the deuterium signal can provide information on the orientation and dynamics of the C-D bonds. wikipedia.orgpnas.org

Carbon-13 (¹³C) NMR for Isotopomer Distribution and Metabolic Flux Analysis

Carbon-13 (¹³C) NMR spectroscopy is a crucial tool for studying the metabolism of labeled substrates. rsc.org While this compound is not labeled with ¹³C, its use in conjunction with ¹³C-labeled tracers allows for detailed metabolic flux analysis. mdpi.com The presence of deuterium at specific positions can influence the ¹³C chemical shifts of adjacent carbons, a phenomenon known as an isotope effect. unimo.it This effect can be used to track the fate of the deuterated galactose molecule as it is metabolized. For instance, if this compound is administered in a study alongside a ¹³C-labeled glucose tracer, the resulting labeling patterns in downstream metabolites, as analyzed by ¹³C NMR, can reveal the relative contributions of galactose and glucose to various metabolic pathways. mdpi.com The analysis of isotopomers, which are molecules that differ only in their isotopic composition, provides quantitative data on the rates (fluxes) of metabolic reactions. rsc.orgmdpi.com

Below is a table showing typical ¹³C NMR chemical shifts for D-galactose, which serve as a baseline for interpreting spectra of its isotopologues. The introduction of deuterium at C-3 and C-5 would cause slight shifts in the signals of these carbons and their immediate neighbors.

Carbon AtomChemical Shift (ppm)
C-197.6 (α), 93.5 (β)
C-269.5 (α), 72.5 (β)
C-370.3 (α), 73.5 (β)
C-470.0 (α), 70.0 (β)
C-571.5 (α), 75.8 (β)
C-662.3 (α), 62.3 (β)
Note: Chemical shifts are approximate and can vary with solvent and temperature. Data is representative for the anomeric forms of D-galactose in D₂O.

Multidimensional NMR for Structural and Dynamic Insights

Multidimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are indispensable for the complete assignment of proton and carbon signals in complex molecules like carbohydrates. unimo.itacs.org For this compound, these experiments would confirm the absence of proton signals at the C-3 and C-5 positions and help to unambiguously assign all other proton and carbon resonances. An HSQC spectrum, for example, correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei, providing a clear map of the carbon-hydrogen framework of the molecule. acs.org These techniques are also sensitive to the conformational dynamics of the sugar, offering insights into how deuterium substitution might influence the puckering of the pyranose ring or the orientation of hydroxyl groups. researchgate.net

Mass Spectrometry (MS) Based Approaches

Mass spectrometry measures the mass-to-charge ratio of ions, making it an exceptionally sensitive technique for analyzing isotopically labeled compounds.

High-Resolution Mass Spectrometry for Isotopic Enrichment Determination

High-Resolution Mass Spectrometry (HRMS) is capable of measuring mass with very high precision, allowing for the clear differentiation between unlabeled D-galactose and this compound. uncst.go.ugacs.org The incorporation of two deuterium atoms results in a mass increase of approximately 2.012 Da compared to the unlabeled molecule. HRMS can precisely measure this mass difference, confirming the isotopic enrichment of the sample. This technique is crucial for quantifying the percentage of deuterated molecules in a given sample, which is vital information for tracer-based metabolic studies. uncst.go.ugmdpi.com The high resolving power of modern mass spectrometers minimizes background noise and allows for confident identification of labeled species. uncst.go.ug

Gas Chromatography-Mass Spectrometry (GC-MS) in Metabolomics Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique in metabolomics for the separation and identification of small molecules in biological samples. sci-hub.seshimadzu.com To make carbohydrates like galactose volatile for GC analysis, they are typically derivatized, for example, by oximation and silylation. clinlabint.com When this compound is used in a metabolomics study, GC-MS can be used to track the labeled galactose and its metabolic products. sci-hub.se The mass spectrometer detects the mass shift introduced by the deuterium labels, allowing for the differentiation of metabolites derived from the deuterated tracer versus those from endogenous sources. mdpi.com This approach has been used to study galactose metabolism in various biological contexts. nih.gov For instance, GC-MS analysis can quantify the incorporation of deuterium from this compound into downstream metabolites like glucose or lactate (B86563), providing quantitative data on metabolic pathway activity. sci-hub.seclinlabint.com

The table below shows a hypothetical fragmentation pattern for a derivatized this compound compared to its unlabeled counterpart in a GC-MS experiment. The m/z values for the deuterated fragments would be shifted by +2 Da, assuming the fragment retains both deuterium atoms.

Fragment DescriptionTypical m/z (Unlabeled)Expected m/z (this compound)
Molecular Ion (derivatized)Varies with derivativeM+2
Fragment containing C1-C4Varies with derivativeVaries
Fragment containing C3-C6Varies with derivative+2
Fragment containing C4-C6Varies with derivative+1
Note: The actual m/z values and fragmentation patterns are highly dependent on the derivatization method and the ionization conditions used in the GC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Pathway Elucidation

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for unraveling metabolic pathways by separating complex mixtures of metabolites and identifying them based on their mass-to-charge ratio. In the context of this compound, LC-MS allows researchers to track the incorporation of the deuterium-labeled galactose into various downstream metabolites.

The process begins with the introduction of this compound into a biological system, such as cell cultures or organisms. After a specific period, metabolites are extracted. This complex mixture is then injected into an LC system. The LC column separates the metabolites based on their physicochemical properties. As the separated compounds elute from the column, they enter the mass spectrometer, which detects and quantifies the masses of the molecules.

The key advantage of using this compound is that the deuterium atoms act as a stable isotope label. This means any metabolite that is synthesized using this labeled galactose will have a slightly higher mass than its unlabeled counterpart. For instance, if this compound is converted into UDP-galactose, the resulting molecule will carry the deuterium label, making it distinguishable from the endogenous pool of UDP-galactose. By identifying these heavier, labeled metabolites, researchers can map the metabolic pathways that galactose participates in, such as the Leloir pathway, where galactose is converted to glucose-1-phosphate. nih.gov

Recent studies have utilized LC-MS to investigate galactose metabolism in various contexts. For example, in studies of galactosemia, a genetic disorder affecting galactose metabolism, LC-MS is used to monitor the levels of galactose and its toxic metabolites. nih.gov In a broader sense, LC-MS-based metabolomics can provide a global snapshot of the metabolic state of a cell or organism in response to the introduction of labeled substrates like this compound. mz-at.deshimadzu.com The use of deuterated standards in LC-MS also aids in achieving accurate quantification by correcting for matrix effects and variations in instrument response. nih.govresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) is an essential tool for the structural confirmation of metabolites, including those derived from this compound. While LC-MS can provide the molecular weight of a metabolite, MS/MS provides detailed structural information by fragmenting the molecule and analyzing the resulting fragment ions. scripps.edu

In an MS/MS experiment, a specific ion of interest (the precursor ion), such as a metabolite containing the this compound label, is selected in the first mass analyzer. This ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to break apart into smaller fragment ions (product ions). The second mass analyzer then separates and detects these product ions, generating a fragmentation spectrum.

This fragmentation pattern is like a fingerprint for the molecule. By analyzing the masses of the fragment ions, researchers can deduce the structure of the precursor ion. For this compound, the presence of the two deuterium atoms at specific positions (3 and 5) would result in a characteristic shift in the mass of fragments containing these positions. This allows for unambiguous confirmation that the observed metabolite is indeed derived from the administered labeled galactose.

A novel method known as logically derived sequence tandem mass spectrometry (LODES/MSn) has been developed for the structural determination of underivatized oligosaccharides, including those containing galactose. nih.govresearchgate.net This technique involves sequential low-energy CID of sodium ion adducts and can be used to determine the structure of complex carbohydrates. nih.govresearchgate.net The use of deuterated analogs, such as deuterated glucosylceramide, in conjunction with LC-MS/MS has also proven to be a sensitive method for measuring enzyme activity in metabolic pathways involving galactose. nih.gov

Mass Spectrometry Imaging for Spatio-Temporal Isotope Distribution

Mass Spectrometry Imaging (MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules directly in tissue sections. nih.gov When combined with isotope labeling using compounds like this compound, MSI can provide a spatio-temporal map of metabolic activity within a biological sample. oup.com

In an MSI experiment, a thin section of tissue is mounted onto a target plate and coated with a matrix that facilitates desorption and ionization of the molecules. A laser is then rastered across the tissue surface, and at each point, a mass spectrum is acquired. By compiling the data from all points, an image can be generated that shows the distribution and intensity of specific ions, and therefore specific molecules, across the tissue. jst.go.jp

By using this compound, researchers can trace the uptake and metabolic conversion of galactose in different regions of a tissue over time. For example, a study using D2O labeling in the aquatic plant Lemna minor demonstrated the use of MALDI-MSI to follow the biosynthesis of galactolipids. oup.com The researchers were able to observe distinct isotopologue distributions corresponding to the labeling of different parts of the lipid molecules, such as the galactose moiety, and could localize these differently labeled lipids to specific parts of the plant, like the parent and daughter fronds. oup.com This provides invaluable information about where and when specific metabolic pathways are active.

This technique has broad applications, from understanding nutrient allocation in plants to studying disease pathology in animal models. oup.commdpi.com For instance, MSI could be used to investigate how galactose metabolism is altered in different regions of the brain in neurodegenerative diseases or in different zones of a tumor.

Chromatographic Separations Preceding Isotopic Analysis

Prior to isotopic analysis by mass spectrometry, it is often necessary to separate the complex mixture of metabolites. Various chromatographic techniques are employed for this purpose, each offering unique advantages for the separation of carbohydrates and their derivatives.

High-Performance Liquid Chromatography (HPLC) for Separation of Galactose Metabolites

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of a wide range of molecules, including carbohydrates and their metabolites. researchgate.net In the context of studying this compound, HPLC is used to separate the labeled galactose and its various metabolic products from other cellular components before they are introduced into the mass spectrometer. sigmaaldrich.comnih.govnih.gov

Different HPLC modes can be utilized depending on the specific metabolites of interest. For polar compounds like galactose and its early phosphorylated derivatives, hydrophilic interaction liquid chromatography (HILIC) is often effective. For more complex glycans or glycoconjugates, other forms of liquid chromatography, such as reversed-phase or ion-exchange chromatography, may be employed. researchgate.net

The choice of column and mobile phase is critical for achieving good separation. For instance, aminopropyl-silica columns are commonly used for carbohydrate analysis. researchgate.net The separation achieved by HPLC allows for the individual analysis of each metabolite, reducing the complexity of the sample entering the mass spectrometer and thereby improving the accuracy and sensitivity of the isotopic analysis.

Table 1: HPLC Separation of Galactose and Related Sugars This interactive table provides an example of typical retention times for various sugars in an HPLC system, demonstrating the separation capabilities of the technique.

Sugar Retention Time (minutes)
Fructose 8.5
Glucose 9.2
Galactose 9.8
Sucrose 12.1
Lactose 14.3

Note: Retention times are illustrative and can vary significantly based on the specific HPLC column, mobile phase, and flow rate used.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for Carbohydrate Analysis

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific method for the analysis of carbohydrates, including galactose and its derivatives. thermofisher.comchromatographyonline.com This technique is particularly well-suited for separating carbohydrates without the need for derivatization. thermofisher.comnih.gov

HPAEC separates carbohydrates based on their weak acidity. At high pH, the hydroxyl groups of carbohydrates can become ionized, allowing them to be separated on a strong anion-exchange column. thermofisher.comthermofisher.com Pulsed Amperometric Detection (PAD) then allows for the direct detection of these underivatized carbohydrates with high sensitivity. thermofisher.com The technique is so sensitive that it can even separate deuterated and non-deuterated forms of glucose. thermofisher.com

This method is invaluable for analyzing the complex mixtures of carbohydrates that can result from the metabolism of this compound. It can be used to quantify the levels of galactose and its various phosphorylated and nucleotide-activated forms, providing a detailed picture of the metabolic flux through the galactose pathway. researchgate.net

Table 2: HPAEC-PAD Analysis Conditions for Carbohydrates This interactive table outlines typical conditions for the HPAEC-PAD analysis of a standard mixture of sugars.

Parameter Condition
Column Anion-exchange column (e.g., Dionex CarboPac)
Mobile Phase Sodium hydroxide (B78521) (NaOH) gradient
Detection Pulsed Amperometric Detection (PAD)
Flow Rate 0.5 - 1.0 mL/min
Temperature 30 °C

Capillary Electrophoresis (CE) for Sugar Separation

Capillary Electrophoresis (CE) is another powerful separation technique that can be used for the analysis of carbohydrates and their metabolites. researchgate.net CE separates molecules based on their charge-to-size ratio in a narrow capillary filled with an electrolyte solution. mdpi.com

For carbohydrate analysis, CE can be performed in several modes. In capillary zone electrophoresis (CZE), charged carbohydrates (which can be induced by a high pH buffer) are separated based on their electrophoretic mobility. tandfonline.com To enhance sensitivity and selectivity, carbohydrates can be derivatized with a charged or fluorescent tag prior to analysis. mdpi.com

CE offers several advantages, including high separation efficiency, short analysis times, and the requirement for only very small sample volumes. researchgate.net It has been successfully used to separate a variety of sugars, including galactose, and can even resolve isomers. nih.govresearchgate.net This makes it a valuable tool for separating the metabolites of this compound, particularly when sample volume is limited.

Integration of Analytical Platforms for Comprehensive this compound Tracing

The comprehensive tracing of this compound through metabolic pathways requires a multi-faceted analytical approach. A single technique is often insufficient to capture the full scope of metabolic flux, spatial distribution, and structural transformation of the isotope-labeled molecule and its downstream products. By integrating several advanced analytical platforms, researchers can overcome the limitations of individual methods to achieve a holistic understanding of galactose metabolism. This integrated strategy typically combines the quantitative power of mass spectrometry with the structural elucidation capabilities of nuclear magnetic resonance spectroscopy and the spatial resolution of imaging techniques.

Stable isotope tracing is a powerful method in metabolic research that involves using molecules labeled with stable isotopes, such as deuterium (²H), to track their journey through biochemical reactions within a biological system. mdpi.comnih.gov The use of specifically labeled nutrients and the analysis of their downstream metabolites' labeling patterns allow for the detailed investigation of metabolic pathway activity. nih.gov For a tracer like this compound, the goal is to follow the deuterium atoms as they are incorporated into various biomolecules.

The primary analytical platforms for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. LC-MS and GC-MS are highly sensitive methods used to separate complex biological mixtures and detect the mass difference imparted by the deuterium labels, allowing for the quantification of labeled metabolites. scripps.eduresearchgate.netmdpi.com NMR spectroscopy, while typically less sensitive than MS, offers unparalleled detail in determining the precise location of isotopic labels within a molecule's structure, which is crucial for deciphering reaction mechanisms. mdpi.comnih.gov

More recently, Mass Spectrometry Imaging (MSI) has emerged as a powerful complementary technique. oup.com MSI can map the spatial distribution of this compound and its labeled metabolites directly in tissue sections, providing critical context about which cells or anatomical regions are actively metabolizing the tracer. oup.com The integration of these platforms provides a synergistic workflow: MS techniques offer quantitative flux data, NMR provides mechanistic and structural validation, and MSI reveals the spatial dynamics of the metabolic processes. mdpi.comoup.com

This combined approach allows for a comprehensive analysis, from the uptake of the tracer to its incorporation into various metabolic pools and final macromolecular products. For example, after administering this compound, LC-MS can be used to measure the enrichment of deuterium in key metabolites of the Leloir pathway, such as D-galactose-1-phosphate and UDP-glucose, providing a quantitative measure of pathway flux. hmdb.caresearchgate.net Subsequently, NMR analysis of these isolated metabolites can confirm that the deuterium atoms remain at their original positions or have been stereochemically altered, offering insight into the enzymatic reactions involved.

Below is a data table summarizing the integration of these analytical platforms for tracing this compound.

Table 1: Integrated Analytical Platforms for this compound Metabolic Tracing
Analytical PlatformPrimary Data OutputKey Advantage for this compound TracingExample Application
Liquid Chromatography-Mass Spectrometry (LC-MS)Quantitative data on the abundance of labeled and unlabeled metabolites.High sensitivity and throughput for measuring isotopic enrichment in a wide range of polar metabolites. mdpi.comsielc.comQuantifying the incorporation of deuterium from this compound into intermediates of the Leloir and glycolytic pathways. hmdb.caresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative data on volatile or derivatized metabolites.Excellent separation and robust quantification for specific classes of metabolites like organic acids and certain sugars. mdpi.comMeasuring deuterium enrichment in downstream metabolites like lactate or amino acids derived from galactose catabolism.
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural information, including the precise intramolecular position of isotopes.Unambiguously determines the location of deuterium atoms in metabolites, providing mechanistic insights into enzyme reactions. mdpi.comresearchgate.netConfirming the position of the deuterium label on D-galactose-1-phosphate to verify the stereospecificity of galactokinase.
Mass Spectrometry Imaging (MSI)Spatial distribution maps of metabolites within tissues.Visualizes the localization of the tracer and its metabolic products at a cellular or tissue level. oup.comMapping the accumulation of deuterated galactolipids in specific regions of a plant or organ following this compound administration. oup.com

Applications in Metabolic Flux Analysis and Pathway Elucidation

Elucidating D-Galactose Metabolic Pathways with Deuterated Tracers

D-Galactose-3,5-d2 is instrumental in dissecting the complexities of galactose metabolism. Its primary application lies in its ability to act as a tracer, allowing for the precise tracking of galactose-derived carbons through interconnected metabolic pathways.

The primary route for galactose metabolism in most organisms is the Leloir pathway, which converts galactose into glucose-6-phosphate, an intermediate of glycolysis. researchgate.netresearchgate.net The Leloir pathway consists of a series of enzymatic steps that ultimately allow galactose to enter central carbon metabolism. mhmedical.com By using this compound, researchers can quantify the rate of galactose conversion through this pathway. The deuterium (B1214612) labels are incorporated into the intermediates of the Leloir pathway and subsequently into glycolytic metabolites. The degree of deuterium enrichment in these molecules provides a direct measure of the flux through the Leloir pathway.

For example, in glioblastoma cells, which can utilize galactose as an alternative fuel source, tracing studies can reveal the extent to which these cells rely on the Leloir pathway for energy production. mdpi.com

Once galactose enters central carbon metabolism via the Leloir or alternative pathways, its constituent carbons can be incorporated into a wide array of downstream metabolites. This compound allows for the precise quantification of galactose's contribution to these various metabolic pools.

Downstream MetaboliteMetabolic PathwaySignificance of Tracing with this compound
Pyruvate and Lactate (B86563) GlycolysisQuantifies the rate of glycolytic flux from galactose. nih.gov
TCA Cycle Intermediates Tricarboxylic Acid (TCA) CycleDetermines the extent to which galactose contributes to mitochondrial energy production.
Amino Acids Amino Acid BiosynthesisReveals the role of galactose as a carbon source for building blocks of proteins.
Fatty Acids LipogenesisTraces the conversion of galactose into lipids for energy storage or membrane synthesis. escholarship.org

By measuring the deuterium enrichment in these and other metabolites, a comprehensive picture of galactose's metabolic fate can be constructed. This data is invaluable for understanding how cells allocate resources under different physiological conditions.

Investigating Glycolytic and Gluconeogenic Contributions Using this compound

Galactose metabolism is intricately linked to glycolysis and gluconeogenesis, the central pathways of glucose metabolism. This compound provides a unique tool to probe the interplay between these pathways. Because galactose is converted to glucose-6-phosphate, it can either proceed down the glycolytic pathway to produce energy or be used to synthesize glucose via gluconeogenesis. egyankosh.ac.inmit.edu

Studies have shown that replacing glucose with galactose in cell culture can force cells to rely more on mitochondrial respiration, as the glycolytic processing of galactose yields no net ATP. nih.govnih.gov Using this compound in such experiments allows researchers to trace the flow of the deuterated carbons, distinguishing between the flux towards glycolysis and the flux towards gluconeogenesis. This is particularly relevant in studying metabolic diseases like diabetes, where the regulation of hepatic glucose production is a key area of investigation. mit.edu Furthermore, some cancer cells exhibit altered glucose metabolism, and understanding how they utilize alternative sugars like galactose can open new avenues for therapeutic intervention. researchgate.net

Analysis of Galactolipid and Glycoconjugate Biosynthesis Pathways

Galactose is a fundamental component of various complex carbohydrates, including galactolipids and glycoconjugates like glycoproteins and glycolipids. oup.com These molecules play crucial roles in cell structure, signaling, and recognition. This compound serves as a tracer to investigate the biosynthesis of these important compounds.

By supplying cells with this compound, researchers can track the incorporation of the deuterated galactose into newly synthesized galactolipids and glycoconjugates. oup.comnih.gov Mass spectrometry techniques can then be used to identify and quantify the labeled molecules. nih.gov This approach provides insights into the rate of synthesis and turnover of these complex carbohydrates. Such studies are critical for understanding the glycosylation changes that occur in various physiological and pathological states, including cancer and developmental processes. biorxiv.org

Metabolic Network Reconstruction and Quantitative Flux Determination

The data obtained from tracing experiments with this compound can be integrated into computational models to reconstruct metabolic networks and determine quantitative fluxes through various pathways. osti.gov By combining the labeling data from this compound with that from other isotopic tracers (e.g., ¹³C-labeled glucose), a more complete picture of cellular metabolism can be obtained.

This multi-tracer approach allows for a more robust and accurate determination of metabolic fluxes. The resulting models can simulate how the metabolic network responds to genetic or environmental perturbations, providing a powerful tool for systems biology and metabolic engineering. For instance, such models can be used to identify metabolic bottlenecks in industrial microorganisms used for biofuel production or to understand the metabolic reprogramming that occurs in cancer cells.

: Stable Isotope Resolved Metabolomics (SIRM) with this compound

Extensive research into the applications of specific isotopologues of D-galactose for metabolic studies has revealed a significant gap in publicly available scientific literature regarding the use of this compound. While various isotopically labeled forms of galactose, such as those labeled with Carbon-13 (¹³C) or deuterium at other positions, are utilized in metabolic research, specific studies, detailed research findings, or data tables detailing the application of this compound in Stable Isotope Resolved Metabolomics (SIRM) or Metabolic Flux Analysis (MFA) could not be located.

Stable Isotope Resolved Metabolomics is a powerful technique used to trace the journey of atoms through metabolic networks. nih.govdntb.gov.ua By introducing a molecule labeled with a stable (non-radioactive) heavy isotope, such as deuterium (²H) or carbon-13 (¹³C), into a biological system, scientists can track the transformation of this tracer into various downstream metabolites using analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov This allows for the quantitative measurement of metabolic reaction rates, or fluxes, providing a dynamic picture of cellular metabolism that is not achievable with standard metabolomics, which only measures metabolite concentrations. creative-proteomics.comsigmaaldrich.com

Theoretical Application in Tracing Galactose Metabolism

The specific labeling of D-galactose at the C-3 and C-5 positions with deuterium would theoretically allow researchers to probe distinct steps within the primary and alternative pathways of galactose metabolism.

The Leloir Pathway: This is the main pathway for galactose utilization. nih.gov

Step 1 & 2: D-Galactose is first phosphorylated to galactose-1-phosphate (Gal-1-P) by galactokinase (GALK) and then converted to UDP-galactose by galactose-1-phosphate uridylyltransferase (GALT). nih.govhmdb.ca The deuterium labels on C-3 and C-5 would remain intact through these steps.

Step 3: The enzyme UDP-galactose 4'-epimerase (GALE) interconverts UDP-galactose and UDP-glucose by changing the stereochemistry at the C-4 position. nih.govnih.gov The labels at C-3 and C-5 would be preserved during this epimerization, resulting in UDP-glucose-3,5-d2.

Downstream Pathways: This labeled UDP-glucose could then be used to trace fluxes into glycogen (B147801) synthesis or, after conversion to glucose-6-phosphate, into glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP). The specific positions of the deuterium atoms would be critical for resolving pathway activities. For example, in the oxidative branch of the PPP, different carbon atoms are removed or rearranged, and the fate of the deuterium labels would provide quantitative constraints on flux through this pathway versus glycolysis.

Alternative Pathways: In conditions where the Leloir pathway is impaired, such as in the genetic disorder galactosemia, or under high galactose load, alternative routes become more active. nih.govru.nl

Reductive Pathway: Galactose can be reduced to galactitol by aldose reductase. nih.gov This reaction would likely retain the deuterium labels at C-3 and C-5, allowing for the quantification of flux into this potentially toxic byproduct.

Oxidative Pathway: Galactose can be oxidized to D-galactonate. nih.gov The fate of the C-3 and C-5 deuterons in this pathway would help to measure its activity relative to other metabolic routes.

While these theoretical applications demonstrate the potential utility of this compound as a tracer, the absence of published research prevents the presentation of detailed findings or data tables. The choice of a specific isotopic label is crucial for answering precise questions about metabolic function, and further research would be required to establish the experimental value of this particular compound in SIRM and MFA studies.

Mechanistic Enzymology and Kinetic Isotope Effects with D Galactose 3,5 D2

Principles of Deuterium (B1214612) Kinetic Isotope Effects (KIEs) in Enzyme Reactions

A kinetic isotope effect is the change observed in the rate of a chemical reaction when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.orgontosight.ai It is formally expressed as the ratio of the rate constant for the reaction with the lighter isotope (kL) to the rate constant with the heavier isotope (kH). wikipedia.org The substitution of hydrogen (¹H) with deuterium (²H or D) typically results in the most significant KIEs because it involves a doubling of the atomic mass. wikipedia.org This mass difference alters the zero-point vibrational energy of the C-H versus the C-D bond; the C-D bond has a lower zero-point energy, requiring more energy to be broken and thus reacting more slowly. ontosight.ai

A primary deuterium KIE (PKIE) is observed when the bond to the deuterium atom is being formed or broken in the rate-determining or product-determining step of the reaction. wikipedia.orgontosight.ailibretexts.org The magnitude of the PKIE provides valuable information about the transition state of the C-H bond cleavage step. ontosight.ai

Large PKIEs (typically kH/kD of ~7 at room temperature) indicate a symmetrical transition state where the hydrogen is being transferred between two atoms, and this C-H bond cleavage is a key part of the rate-limiting step. libretexts.org

Small PKIEs may suggest a non-linear transfer, an early or late transition state, or that the C-H bond cleavage is not the sole rate-determining step. ontosight.ai

Unusually large PKIEs (>>7) can be an indication of quantum tunneling, where the hydrogen atom passes through the energy barrier rather than over it. wikipedia.org

The presence of a significant primary deuterium KIE is strong evidence that hydrogen abstraction is at least partially rate-limiting in a reaction. nih.gov

KIE TypePosition of Isotopic SubstitutionTypical kH/kD Value (at ~25°C)Mechanistic Implication
Primary At the site of bond cleavage6 - 10Bond to the isotope is broken/formed in the rate-determining step. wikipedia.orglibretexts.org
Secondary Remote from the site of bond cleavage0.8 - 1.4Change in hybridization or steric environment at the labeled position during the transition state. wikipedia.orgnih.gov

A secondary deuterium KIE (SKIE) occurs when the deuterium substitution is at a position not directly involved in bond breaking or formation. wikipedia.orgnumberanalytics.com These effects are generally much smaller than PKIEs but are still highly informative. wikipedia.org SKIEs arise from changes in the vibrational environment of the C-D bond between the ground state and the transition state, often due to a change in hybridization of the carbon atom to which it is attached. numberanalytics.comepfl.ch

α-Secondary KIEs : The isotope is attached to the carbon atom undergoing a change in coordination number. For example, if a carbon atom changes from sp³ (tetrahedral) to sp² (trigonal planar) hybridization in the transition state, a normal KIE (kH/kD > 1, typically 1.1-1.2) is observed. Conversely, a change from sp² to sp³ results in an inverse KIE (kH/kD < 1, typically 0.8-0.9). wikipedia.org

β-Secondary KIEs : The isotope is on a carbon atom adjacent to the reacting center. These effects are often associated with changes in hyperconjugation or steric effects in the transition state and are typically close to unity. researchgate.net

SKIEs are a powerful tool for probing transition state structure where no primary KIE is present. nih.govnumberanalytics.com

Probing Enzyme Reaction Mechanisms and Transition States

Kinetic isotope effects are a cornerstone of mechanistic enzymology, providing data that can distinguish between different potential reaction pathways and characterize the geometry and charge distribution of transition states. nih.govnumberanalytics.compnas.org By measuring the effect of isotopic substitution on the reaction rate, one can determine if a specific bond-breaking event is rate-limiting. nih.gov

For example, if a proposed mechanism involves the abstraction of a proton as the rate-determining step, substituting that proton with deuterium should significantly slow down the reaction, resulting in a large primary KIE. libretexts.org The absence of a KIE where one is expected can be equally informative, suggesting that the C-H bond cleavage is not rate-limiting or that a different step, such as substrate binding or product release, is the slowest part of the catalytic cycle. wikipedia.org

Secondary KIEs are particularly useful for mapping subtle changes in molecular geometry during catalysis. numberanalytics.com An inverse SKIE (kH/kD < 1) at a non-reacting position can indicate that this part of the molecule becomes more sterically crowded or that its vibrational modes are stiffened in the transition state. wikipedia.orgnih.gov Conversely, a normal SKIE (kH/kD > 1) suggests a less constrained environment in the transition state. pnas.org Combining primary and secondary KIEs with solvent isotope effects can provide a detailed picture of the enzyme's transition state. rutgers.edu

Case Studies of Galactose-Metabolizing Enzymes with D-Galactose-3,5-d2

The metabolism of D-galactose in most organisms proceeds via the Leloir pathway, which involves a series of enzymatic reactions to convert galactose into glucose-1-phosphate. wikipedia.orgnih.gov The enzymes Galactokinase (GALK) and Galactose-1-Phosphate Uridylyltransferase (GALT) are central to this pathway. wikipedia.org Using D-galactose deuterated at the C-3 and C-5 positions allows for the investigation of secondary KIEs, as these positions are not directly involved in the bond-breaking or -forming events of either enzyme's catalytic action.

Galactokinase catalyzes the first committed step in the Leloir pathway: the phosphorylation of α-D-galactose at the C-1 hydroxyl group, using ATP as the phosphate (B84403) donor, to produce galactose-1-phosphate. wikipedia.orgcapes.gov.br

The reaction does not involve the breaking of any C-H bonds. However, a proton transfer is expected as part of the mechanism. Kinetic studies on human galactokinase have investigated the solvent isotope effect (by replacing H₂O with D₂O) to probe for proton transfers in the rate-determining step. capes.gov.br These studies found a lack of a significant solvent kinetic isotope effect, which suggests that proton transfer is not a part of the rate-determining step of the GALK-catalyzed reaction. capes.gov.brcapes.gov.br

Since the deuterons in this compound are at positions remote from the C-1 reaction center, any observed KIE would be a secondary isotope effect. Such an SKIE would provide information about changes in the environment around the C-3 and C-5 positions as the enzyme moves from the ground state to the transition state of the phosphorylation reaction. No studies specifically measuring the KIE with this compound for GALK were identified.

Galactose-1-Phosphate Uridylyltransferase (GALT) catalyzes the second step of the pathway, a reversible transfer of a UMP group from UDP-glucose to galactose-1-phosphate, yielding UDP-galactose and glucose-1-phosphate. wikipedia.orgnih.gov This reaction proceeds via a double displacement mechanism, involving a covalent uridylyl-enzyme intermediate. researchgate.net

In this reaction, the bonds being altered are at the C-1 position of galactose-1-phosphate and on the pyrophosphate linkage of UDP-glucose. The C-3 and C-5 positions of the galactose moiety are not directly involved. Therefore, using this compound (which would be converted to D-galactose-1-phosphate-3,5-d2 by GALK) to study the GALT reaction would be a probe for secondary kinetic isotope effects. An SKIE could reveal subtle conformational changes or steric effects within the active site during the formation of the transition state for the UMP transfer. While GALT's mechanism has been investigated using other isotopic methods, such as positional isotope exchange, specific research findings on KIEs using this compound were not found. acs.org

UDP-Galactose 4'-Epimerase (GALE) Mechanism

UDP-Galactose 4'-Epimerase (GALE) is a crucial enzyme in the Leloir pathway, catalyzing the reversible interconversion of UDP-galactose (UDP-Gal) and UDP-glucose (UDP-Glc). wikipedia.orgnih.gov This epimerization at the C4' position is vital for galactose metabolism and the production of essential precursors for glycosylation. nih.gov The catalytic mechanism proceeds through the transient reduction of a tightly bound NAD+ cofactor. rcsb.orgmedcraveonline.com

The reaction involves several key steps:

Upon substrate binding, a catalytic base in the active site, such as a conserved tyrosine residue, abstracts a proton from the 4'-hydroxyl group of the galactose moiety. wikipedia.orgresearchgate.net

Concurrently, a hydride is transferred from the C4' position of the sugar to the si-face of the NAD+ cofactor, reducing it to NADH and forming a transient UDP-4'-ketopyranose intermediate. wikipedia.orgmedcraveonline.com

The ketopyranose intermediate then rotates 180° within the active site. wikipedia.orgnih.gov

Finally, the hydride from NADH is transferred back to the opposite face of the C4' ketone, and the 4'-hydroxyl is reprotonated, yielding the epimerized product. researchgate.net

Enzyme VariantSubstratepHkcat (H)/kcat (D)Rate-Limiting Step
Wild-Type GALE UDP-galactose-C-d75.5 - 9.3~1Conformational Change / Diffusion
Y149F-GALE UDP-galactose-C-d76.22.2 ± 0.4Hydride Transfer
Y149F-GALE UDP-galactose-C-d78.31.1 ± 0.5Conformational Change
S124A-GALE UDP-galactose-C-d76.0 - 9.02.0 ± 0.2Hydride Transfer
This table presents kinetic isotope effect (KIE) data for E. coli UDP-Galactose 4'-Epimerase (GALE) and its mutants with a deuterated substrate. The data shows how mutations can change the rate-limiting step of the reaction, making the chemistry of hydride transfer visible through KIEs. Data sourced from acs.org.

Galactose Oxidase Mechanistic Studies

Galactose Oxidase (GO) is a fungal enzyme that catalyzes the stereospecific oxidation of the primary alcohol at the C6 position of D-galactose to an aldehyde, with the concomitant reduction of molecular oxygen to hydrogen peroxide. ebi.ac.ukwikipedia.org This enzyme contains a unique copper center coordinated to a tyrosine radical, which is crucial for its catalytic activity. uni-muenchen.denih.gov The mechanism is proposed to involve a free radical process. uni-muenchen.de

Kinetic isotope effect studies have been central to elucidating the GO mechanism. The reaction involves the stereospecific abstraction of the pro-S hydrogen from the C6-hydroxymethyl group of galactose. nih.govcdnsciencepub.com Therefore, substrates deuterated at the C6 position, such as D-galactose-6-d or 1-O-methyl-6,6'-di-[2H]-α-d-galactopyranoside, have been used to probe the hydrogen abstraction step. nih.govcdnsciencepub.com

Research has revealed exceptionally large primary kinetic isotope effects, providing strong evidence that the C-H bond cleavage at the C6 position is the rate-determining step of the reaction. nih.gov

Steady-state measurements at low galactose concentrations showed a KIE (kH/kD) of approximately 22.5. nih.gov

Rapid kinetics methods measuring the anaerobic reduction of the enzyme yielded a KIE of 21.2. nih.gov

These large KIE values are consistent with a hydrogen atom radical abstraction by the active site tyrosine radical in the rate-determining step. nih.gov The temperature dependence of the KIE further suggests that quantum mechanical tunneling is involved in the hydrogen transfer step. nih.gov

Experimental ConditionDeuterated SubstrateKinetic ParameterkH/kD ValueImplication
Steady-State (Low Substrate) 1-O-methyl-6,6'-di-[2H]-α-d-galactopyranosidekH/kD22.5 ± 2C-H bond cleavage is rate-limiting; suggests H-tunneling.
Steady-State (High Substrate) 1-O-methyl-6,6'-di-[2H]-α-d-galactopyranosidekH/kD8 ± 1O2 reduction becomes partially rate-limiting.
Anaerobic Reduction (Pre-Steady-State) 6-deutero substratekred(H)/kred(D)21.2C-H bond cleavage is the rate-limiting step of enzyme reduction.
This table summarizes the significant kinetic isotope effects observed in studies of Galactose Oxidase. The large values strongly support a mechanism where hydrogen abstraction from the C6 position is the slowest step. Data sourced from nih.gov.

Other Glycosyltransferases and Glycosidases

Glycosyltransferases (GTs) are a vast family of enzymes that catalyze the formation of glycosidic bonds, transferring a sugar moiety from an activated donor (like a nucleotide sugar) to an acceptor molecule. gutnliver.orgresearchgate.net Glycosidases, conversely, catalyze the hydrolysis of these bonds. The mechanisms of these enzymes are broadly classified as either "inverting" or "retaining," based on the stereochemical outcome at the anomeric carbon. researchgate.netnih.gov

Inverting GTs utilize a direct displacement SN2-like mechanism, where a catalytic base deprotonates the acceptor for a direct nucleophilic attack on the anomeric carbon of the donor sugar. researchgate.netacs.org

Retaining GTs have a more debated mechanism. While a two-step, double-displacement mechanism involving a covalent enzyme-glycan intermediate was proposed, a more likely mechanism for many involves a short-lived oxocarbenium ion intermediate, where the departing phosphate group may act as the catalytic base (an SNi-like mechanism). researchgate.netnih.govacs.org

The use of deuterated substrates, as a class of substrate analogs, is a key strategy for investigating these mechanisms. By measuring KIEs, researchers can probe the nature of the transition state. For example, a significant KIE upon deuteration of the acceptor's nucleophilic hydroxyl group could provide evidence for the role of proton transfer in the rate-limiting step of an inverting enzyme. Similarly, secondary KIEs, where deuterium is placed adjacent to the reacting center (e.g., at C2), can help define the geometry and charge distribution of the transition state, providing evidence for or against an oxocarbenium-ion-like character.

Understanding Conformational Dynamics and Substrate Binding via Deuteration

Beyond probing reaction mechanisms, deuteration is a powerful technique for studying the structure, dynamics, and binding of carbohydrates. Nuclear Magnetic Resonance (NMR) spectroscopy and Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) are principal methods in this area. researchgate.netacs.org

Deuterium (2H) NMR spectroscopy of specifically labeled carbohydrates can provide detailed information on molecular dynamics. nih.gov When a deuterated sugar binds to a protein, changes in its 2H NMR signal, particularly the relaxation times, can reveal the degree of motion of different parts of the sugar in the bound state. For instance, a study using N-acetylglucosamine-3-2H bound to wheat germ agglutinin showed that the correlation time of the deuterium label was the same as that of the protein. nih.gov This indicated that the pyranoside ring has virtually no motional freedom relative to the protein, being tightly immobilized in the binding site. nih.gov

HDX-MS is used to map the conformational dynamics of proteins and protein-ligand complexes. researchgate.net In this technique, the protein (with or without a bound ligand) is incubated in D₂O, leading to the exchange of labile amide protons on the protein backbone for deuterons. The rate and extent of exchange are dependent on solvent accessibility and hydrogen bonding. Binding of a ligand like galactose can protect certain regions of the protein from exchange, identifying the binding site and revealing any allosteric conformational changes that occur upon binding. Including deuterated glycans in these analyses can improve the confidence and coverage of the results. researchgate.net These methods provide a detailed picture of how a sugar like galactose is recognized and oriented within an enzyme's active site, which is a prerequisite for catalysis. maynoothuniversity.iediva-portal.org

Applications in Glycoscience and Glycobiology

Investigating Glycoconjugate Structure-Function Relationships

Glycoconjugates, which include glycoproteins and glycolipids, are vital for a vast array of biological functions, from cell signaling to immune responses. nih.gov The precise structure of the glycan portion of these molecules is critical to their function. rsc.org D-Galactose-3,5-d2 is an invaluable tool for dissecting these structure-function relationships.

Researchers utilize deuterated sugars to probe the conformational dynamics and stability of glycoproteins. One powerful technique is hydrogen-deuterium exchange mass spectrometry (HDX-MS). tandfonline.com In HDX-MS, a protein is exposed to a deuterated solvent (like D₂O), and the rate at which backbone amide hydrogens exchange with deuterium (B1214612) is measured. This exchange rate is sensitive to the protein's local and global structure. By incorporating this compound into the glycans of a glycoprotein, scientists can assess how specific glycan structures influence the stability and conformation of the protein component. tandfonline.com For example, studies on monoclonal antibodies have used HDX-MS to reveal that the presence of terminal galactose on Fc-glycans can stabilize the CH2 domain, which is crucial for the antibody's effector functions. tandfonline.com

NMR spectroscopy is another key method where this compound is beneficial. While NMR can provide detailed atomic-level structural information, the spectra of large glycans can be crowded and difficult to interpret due to signal overlap. acs.org Selective deuteration, as in this compound, simplifies ¹H-NMR spectra by removing specific signals and their corresponding couplings, which aids in the assignment of other resonances and the determination of the glycan's three-dimensional structure in solution. acs.org

Table 1: Application of Isotopic Labeling in Glycoconjugate Structural Analysis

Analytical TechniquePrinciple of Isotopic Labeling ApplicationInformation Gained
Mass Spectrometry (MS) Provides a mass shift for labeled fragments, allowing them to be distinguished from unlabeled ones.Identification of glycan composition and sequencing in complex mixtures. nih.gov
Hydrogen-Deuterium Exchange MS (HDX-MS) Measures the rate of deuterium uptake in the protein backbone. Labeled glycans help assess the glycan's influence on protein dynamics.Conformational stability and dynamics of glycoproteins; impact of glycosylation on protein structure. tandfonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Simplifies complex spectra by removing specific proton signals and couplings.High-resolution 3D structure of glycans and glycoconjugates; determination of glycosidic linkages. rsc.orgacs.org

Studying Protein-Glycan Recognition and Interactions

The recognition of glycans by proteins, such as lectins, is fundamental to cellular communication, host-pathogen interactions, and immune responses. nih.gov this compound provides a sophisticated means to study these interactions at a molecular level.

Saturation Transfer Difference (STD) NMR spectroscopy is a primary technique for this purpose. jove.com In an STD-NMR experiment, a protein is selectively irradiated, and this saturation is transferred to any bound ligands through spin diffusion. jove.com By comparing the NMR spectrum with and without protein irradiation, one can identify which parts of the ligand are in close contact with the protein. Using this compound as part of a larger glycan ligand helps in assigning the signals and provides a clearer picture of the binding epitope. jove.comoup.com These experiments are typically performed in a deuterated buffer to minimize solvent interference. jove.com

Furthermore, bioinformatics and structural studies have highlighted that aromatic amino acid residues, particularly tryptophan, are common in glycan-binding sites and interact with the C-H groups of the sugar ring via CH-π interactions. nih.govnih.gov The interaction is particularly strong with polarized C-H bonds, such as those in β-galactose. nih.gov Studying these interactions with specifically deuterated galactose can provide deeper insights into the forces that govern glycan recognition.

Table 2: Typical Parameters for an STD-NMR Protein-Glycan Binding Experiment

ParameterDescriptionTypical Value
Protein Concentration Concentration of the glycan-binding protein (lectin).10-200 µM jove.com
Ligand:Protein Ratio Molar excess of the glycan ligand relative to the protein.10:1 to 100:1 jove.com
Buffer Deuterated buffer to avoid interfering ¹H signals.Phosphate-buffered saline in D₂O, pH 7.4 jove.com
Saturation Time Duration of the selective irradiation of the protein.2 seconds
Temperature Controlled temperature to ensure stability and consistent binding kinetics.298 K (25 °C)

Elucidating Glycan Assembly and Turnover in Biological Systems

Glycans are not static structures; they are constantly being synthesized (assembly) and degraded (turnover) in response to cellular needs and environmental cues. nih.gov Metabolic labeling with isotope-labeled precursors is a cornerstone technique for studying these dynamic processes. rsc.org

This compound can be supplied to cells in culture, where it enters the natural metabolic pathways. mdpi.com Specifically, it is converted into UDP-D-Galactose-3,5-d2, the activated sugar nucleotide used by glycosyltransferases in the Golgi apparatus to build glycan chains on proteins and lipids. mdpi.comfrontiersin.org By tracing the incorporation of the deuterium label over time using mass spectrometry, researchers can follow the kinetics of glycan assembly and determine the turnover rates of specific glycoconjugates. nih.gov This approach, often called a "pulse-chase" experiment, involves introducing the labeled sugar for a period (the pulse) and then replacing it with an unlabeled sugar (the chase) to monitor the degradation of the labeled population. Such studies are critical for understanding diseases where these pathways are dysregulated, like in Congenital Disorders of Glycosylation (CDG). mdpi.comcaltech.edu

The use of stable isotopes like deuterium is advantageous over radioactive isotopes (e.g., ³H) because it avoids the hazards of radioactivity and allows for more detailed structural analysis by MS and NMR. rsc.org

Table 3: Illustrative Data from a Metabolic Pulse-Chase Experiment Using Labeled Galactose

Time Point (Hours)Description% Labeled Glycoprotein (Hypothetical)
0Start of pulse with this compound.0%
4End of pulse; start of chase with unlabeled galactose.50%
84 hours into chase.35%
128 hours into chase.25%
2420 hours into chase.10%

Deuterated Galactose in Glycosylation Engineering Research

The glycosylation pattern of therapeutic proteins, especially monoclonal antibodies (mAbs), is a critical quality attribute that significantly affects their efficacy and safety. mdpi.com Glycosylation engineering aims to control and optimize these glycan structures during the manufacturing process.

Supplementing cell culture media with galactose is a known strategy to increase the level of terminal galactosylation on recombinant antibodies, which can enhance certain effector functions like Complement-Dependent Cytotoxicity (CDC). tandfonline.commdpi.com this compound can be used as a tracer in these process development studies. By analyzing the mAbs produced, researchers can precisely quantify the amount of supplemented galactose that is incorporated into the final product. This allows for the optimization of feeding strategies, including the timing and concentration of galactose addition, to achieve a desired and consistent glycan profile. mdpi.com

Moreover, understanding the metabolic fate of the supplemented galactose is crucial. Isotope tracing can reveal how much is directly incorporated versus how much is converted into other sugars (like glucose) through epimerization before incorporation. oup.com This knowledge is vital for creating robust and predictable manufacturing processes for biotherapeutics.

Research on Complex Biological Systems and Models Utilizing D Galactose 3,5 D2

Investigating Metabolic Rerouting in Response to Physiological Stimuli

D-Galactose-3,5-d2 is a powerful tool for investigating how cells reroute their metabolic pathways in response to various physiological and pathological stimuli. A key area of this research is the study of cellular energy metabolism, particularly the switch between glycolysis and oxidative phosphorylation (OXPHOS).

When cells are cultured in a medium where glucose is replaced by galactose, they are forced to shift their primary mode of ATP production. The glycolytic conversion of galactose does not yield a net gain of ATP, compelling cells to rely more heavily on mitochondrial OXPHOS to meet their energy demands. nih.gov This induced metabolic switch is a widely used experimental model to study mitochondrial function and dysfunction.

Utilizing this compound in such models allows researchers to:

Trace the Entry into Central Carbon Metabolism: Precisely track the conversion of galactose into glucose-1-phosphate via the Leloir pathway and its subsequent entry into glycolysis or glycogen (B147801) synthesis.

Quantify OXPHOS Dependency: By measuring the incorporation of deuterium (B1214612) into metabolites of the tricarboxylic acid (TCA) cycle and related pathways, scientists can quantify the extent to which cells increase their reliance on oxidative metabolism. nih.gov

Identify Pathway Bottlenecks: The tracer can help identify enzymatic steps or transport processes that become rate-limiting when the cell is under metabolic stress, such as in the presence of mitochondrial toxins or in models of mitochondrial diseases.

Explore Crosstalk with Other Pathways: Investigate how forcing oxidative metabolism affects other interconnected pathways, such as fatty acid oxidation and glutaminolysis, which can also fuel the TCA cycle. frontiersin.org

Studies have shown that exposure to D-galactose can alter mitochondrial structure and increase the expression and activity of mitochondrial enzymes, leading to an increase in functional mitochondrial capacity. nih.gov this compound provides a sophisticated method to dynamically measure these adaptive changes, offering insights into cellular resilience and the mechanisms of metabolic preconditioning.

Researching the Biochemical Basis of Metabolic Disorders (e.g., Galactosemia) using Tracers

Isotopically labeled sugars are fundamental to research on inborn errors of carbohydrate metabolism, such as galactosemia. Galactosemia is a group of genetic disorders characterized by the inability to properly metabolize galactose, leading to the accumulation of toxic metabolites like galactose-1-phosphate (Gal-1-P) and galactitol. researchgate.netbritannica.com This accumulation can cause severe health problems, including liver failure, cataracts, and neurological damage. researchgate.net

This compound serves as a critical tracer in this field for several reasons:

Pathway Elucidation: It allows for the direct tracking of galactose's metabolic fate in patient-derived cells or animal models. Researchers can observe the block in the Leloir pathway and trace the diversion of galactose into alternative, pathogenic routes, such as the reduction to galactitol. uva.nl

Enzyme Activity Assessment: While enzyme assays measure potential activity in vitro, tracers like this compound can be used to assess metabolic flux through a pathway in a living system (in vivo or in situ), providing a more physiologically relevant picture of the metabolic lesion.

Quantifying Endogenous Production: Even on a galactose-restricted diet, patients with classic galactosemia have persistently elevated levels of toxic metabolites, pointing to significant endogenous production of galactose. oslo-universitetssykehus.no Tracers are essential to quantify the rate of this endogenous synthesis, which is crucial for understanding the pathophysiology of long-term complications.

Evaluating Therapies: Isotopic tracers can be used to objectively measure the biochemical efficacy of novel therapeutic strategies, such as substrate reduction therapies or enzyme replacement therapies, by quantifying changes in flux through the blocked and alternative pathways.

The use of stable isotope tracers like ¹³C-galactose has already been applied to study galactose metabolism in lymphoblasts from galactosemic patients, providing valuable data on pathway kinetics. oslo-universitetssykehus.no this compound offers a complementary method, often used with mass spectrometry, to achieve similar goals in elucidating the complex biochemistry of this disorder.

Table 1: Major Types of Galactosemia and Their Biochemical Basis
Galactosemia TypeDeficient EnzymeGenePrimary Accumulating MetabolitesKey Clinical Features
Type I (Classic)Galactose-1-phosphate uridylyltransferase (GALT)GALTGalactose-1-phosphate, Galactitol, GalactonateLife-threatening neonatal toxicity, liver failure, sepsis, long-term complications (cognitive, neurological, ovarian). nih.govmdpi.com
Type IIGalactokinase (GALK)GALK1Galactose, GalactitolPrimarily cataracts in infancy. simd.org
Type IIIUDP-galactose 4'-epimerase (GALE)GALEGalactose-1-phosphate, UDP-galactoseRanges from benign (enzyme deficiency in blood cells only) to severe, resembling classic galactosemia. medscape.comwikipathways.org
Type IVGalactose mutarotase (B13386317) (GALM)GALMGalactoseCataracts, elevated blood galactose. mdpi.com

Exploring Mechanisms in D-Galactose-Induced Research Models (e.g., aging, neurodegeneration)

Chronic administration of high doses of D-galactose to rodents is a widely accepted and utilized experimental model to simulate aspects of aging and age-related diseases, particularly neurodegeneration. nih.govresearchgate.netnih.govacs.org The model is predicated on the theory that excess galactose metabolism leads to oxidative stress, chronic inflammation, and the formation of advanced glycation end products (AGEs), mimicking the natural aging process. nih.govmdpi.com this compound is an ideal tracer for dissecting the precise metabolic dysfunctions that underpin the phenotype of these models.

In the D-galactose-induced aging model, the primary insult is the overwhelming of the normal metabolic capacity for galactose. This leads to significant dysregulation of carbohydrate metabolism. Using this compound, researchers can quantitatively analyze these changes.

Tracing Glycation: The deuterium label allows for tracking the galactose molecule as it participates in non-enzymatic glycation reactions with proteins and lipids, leading to the formation of AGEs. mdpi.com This can help identify the specific proteins most susceptible to glycation and quantify the rate of AGE formation.

Mapping Polyol Pathway Flux: A key pathogenic mechanism is the shunting of excess galactose into the polyol pathway, where aldose reductase converts it to galactitol. Galactitol accumulation causes osmotic stress and cellular damage. This compound can be used to measure the flux into this pathway, providing a direct link between the galactose load and the production of this toxic alcohol. mdpi.com

A cornerstone of the D-galactose-induced aging theory is the generation of excessive oxidative stress. researchgate.netnih.gov This occurs through multiple mechanisms, including the production of reactive oxygen species (ROS) during mitochondrial metabolism and the formation of reactive metabolites from sugar breakdown.

This compound is instrumental in tracing the origins of these harmful molecules:

Source of Oxidants: By following the labeled galactose, it's possible to determine its contribution to the pool of molecules that generate ROS. For instance, tracing the label into mitochondrial intermediates can link galactose overload directly to increased superoxide (B77818) production from the electron transport chain.

Formation of Aldehydes: The breakdown of sugars can produce reactive carbonyl species like methylglyoxal (B44143) (MG) and malondialdehyde (MDA), which are markers of oxidative damage. frontiersin.org Studies have shown that D-galactose injection elevates MG levels in the brain. frontiersin.org Using this compound, one can confirm that these accumulating toxic aldehydes are direct or indirect products of the administered galactose, solidifying the causal link between the sugar and the resulting oxidative damage.

Table 2: Key Research Findings in D-Galactose-Induced Aging Models
System/OrganObserved EffectKey Biomarkers / FindingsReference
Brain (Hippocampus, Cortex)Cognitive Impairment, NeurodegenerationIncreased apoptosis (caspase-3), decreased neurogenesis, Aβ accumulation, hyperphosphorylated tau (p-tau), disrupted calcium homeostasis. nih.govacs.orgmdpi.com
Systemic / Multiple OrgansIncreased Oxidative StressIncreased Malondialdehyde (MDA), protein carbonyls; Decreased superoxide dismutase (SOD), glutathione (B108866) peroxidase (GSH-Px), and total antioxidant capacity. nih.govresearchgate.netnih.govnih.govfrontiersin.org
Liver, Kidney, HeartCellular Damage & SenescenceHepatocyte degeneration, renal tubular damage, cardiac hypertrophy, increased expression of senescence markers (p16, p21). nih.govmdpi.comaging-us.com
MetabolismMetabolic DysregulationFormation of Advanced Glycation End Products (AGEs), accumulation of galactitol, increased methylglyoxal (MG), shift towards oxidative metabolism. nih.govmdpi.comfrontiersin.org

Microbiome Metabolism Studies with Deuterated Sugars

The gut microbiome plays a profound role in host metabolism, and understanding how different bacterial species process dietary components is a major research focus. nih.gov Deuterated sugars, including this compound, are at the forefront of this research, enabling function-based analyses of complex microbial communities.

Techniques like Raman microspectroscopy combined with deuterium isotope probing (Raman-DIP) and Stimulated Raman Scattering (SRS) microscopy allow for the visualization and quantification of metabolic activity at the single-cell level. nih.govpnas.org In this approach:

A deuterated substrate, such as this compound, is introduced to a microbial community (e.g., a fecal sample).

Bacteria that can metabolize galactose incorporate the deuterium into their cellular biomass (lipids, proteins, nucleic acids).

The incorporation of deuterium creates a carbon-deuterium (C-D) bond, which has a unique, silent vibration frequency in Raman spectroscopy.

By detecting the C-D Raman signal, researchers can identify and quantify which specific cells are actively consuming the provided galactose, without the need for cultivation. nih.gov

This methodology, when combined with phylogenetic identification techniques like Fluorescence In Situ Hybridization (FISH), creates a powerful platform (e.g., SRS-FISH) to link metabolic function directly to microbial identity. pnas.org Using this compound, scientists can answer critical questions about microbiome function:

Which specific taxa within the gut microbiome are primary galactose fermenters?

How does the host's health status (e.g., inflammatory bowel disease, obesity) affect the microbiome's ability to metabolize galactose?

What are the metabolic byproducts (e.g., short-chain fatty acids like acetate, propionate, butyrate) produced from galactose fermentation by specific bacteria? frontiersin.org

How does competition for galactose shape the structure and function of the microbial community?

These studies have revealed that metabolic responses to sugars can be highly specific to both the individual's microbiome and the bacterial taxa, with groups like Bacteroidales and Clostridia showing distinct preferences and capabilities for metabolizing different sugars. pnas.org this compound provides a specific probe to untangle the complex web of galactose metabolism within one of the most intricate ecosystems known.

Table 3: Techniques and Applications of Deuterated Sugars in Microbiome Research
TechniquePrincipleInformation ObtainedExample Application
Raman-Deuterium Isotope Probing (Raman-DIP)Detects the C-D Raman signal from cells that have incorporated deuterium from a labeled substrate (e.g., this compound) or heavy water (D₂O).Identifies metabolically active cells/taxa; Quantifies the level of metabolic activity at the single-cell level.Measuring the metabolic activity of gut bacteria in response to different nutrient sources like glucose or amino acids. nih.gov
Stimulated Raman Scattering-FISH (SRS-FISH)Combines the high-speed imaging of SRS microscopy to detect the C-D signal with FISH to phylogenetically identify the active cells.Links specific metabolic functions (e.g., galactose consumption) to microbial identity in a high-throughput manner.Delineating which major gut taxa (e.g., Bacteroidales, Clostridia) are responsible for degrading host-derived mucosal sugars. pnas.org
Metabolomics with Isotopic TracersUses Mass Spectrometry or NMR to track the labeled atoms from the deuterated sugar into metabolic end-products.Identifies the specific metabolic pathways used by the microbiome and the final products (e.g., SCFAs, organic acids) generated from the sugar.Determining that oral bacteria metabolize sugars into ethanol, lactic acid, and acetic acid via the Embden-Meyerhof-Parnas pathway. frontiersin.org

Future Directions and Emerging Research Avenues

Development of Novel D-Galactose-3,5-d2 Synthesis Methods

The availability of high-purity this compound is the primary rate-limiting step for its widespread research application. Future research will likely focus on developing more efficient, stereospecific, and cost-effective synthesis routes. Current methods for creating deuterated sugars often involve complex multi-step chemical reactions or enzymatic processes. For instance, the synthesis of related rare sugars like D-talose from D-galactose involves key steps of inverting stereochemistry at specific carbon positions, a strategy that could be adapted for deuterium (B1214612) introduction. researchgate.net

Advancements may come from several areas:

Chemo-enzymatic Synthesis : Combining the specificity of enzymes with the versatility of chemical reactions could yield highly efficient synthetic pathways. Enzymes such as galactose oxidase or isomerases could be engineered to specifically recognize and act on intermediates, facilitating the introduction of deuterium at the C-3 and C-5 positions.

Metal-Catalyzed Deuteration : Exploring novel transition-metal catalysts could enable direct C-H activation and deuteration of a protected galactose precursor, potentially reducing the number of steps required.

Microbial and Cell-Free Systems : Engineering microorganisms or designing cell-free enzymatic cascades to produce this compound from simpler, less expensive starting materials offers a scalable and potentially more sustainable production method.

Synthesis StrategyPotential AdvantagesAnticipated ChallengesKey Research Focus
Multi-step Organic SynthesisHigh control over stereochemistry; applicable to various isotopologues.Often low overall yield; requires protecting group chemistry; can be costly and time-consuming. researchgate.netDeveloping more efficient catalysts and reaction conditions to improve yields and reduce steps.
Enzymatic SynthesisHigh specificity, leading to high regioselectivity and stereoselectivity; mild reaction conditions.Enzyme availability and stability can be limiting; substrate scope may be narrow.Enzyme engineering and discovery (e.g., novel isomerases or epimerases) for targeted deuterium incorporation.
Chemo-enzymatic ApproachCombines the flexibility of chemical synthesis with the specificity of enzymes.Requires careful integration of chemical and biological steps.Designing optimized reaction cascades that seamlessly link enzymatic and chemical transformations.
Microbial FermentationPotentially highly scalable and cost-effective for large-scale production.Metabolic engineering of microbial strains can be complex; purification from culture can be challenging.Identifying and engineering metabolic pathways in organisms that can synthesize the target molecule.

Advances in Integrated Omics Approaches with Stable Isotope Tracing

Stable isotope tracers are foundational to metabolic flux analysis (MFA), a key technique in the field of metabolomics. nih.govmdpi.com The integration of this compound into 'omics' workflows will provide a powerful method for tracing the fate of galactose through various interconnected metabolic pathways. When cells are supplied with this compound, the deuterium labels are incorporated into downstream metabolites. Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can then detect and quantify these labeled molecules, providing a dynamic view of metabolic activity. nih.govnih.gov

Future advances will focus on:

Multi-Omics Integration : Combining data from metabolomics (tracing the deuterium label) with transcriptomics, proteomics, and glycomics to build comprehensive models of cellular responses. For example, researchers could correlate changes in galactose flux with the expression of genes and proteins involved in the Leloir pathway or glycosylation.

High-Resolution Analytical Platforms : Improvements in MS and NMR technology will enhance the sensitivity and resolution for detecting deuterated metabolites, allowing for the analysis of low-abundance molecules and providing more precise positional information of the isotope label. nih.gov This is crucial for distinguishing between different metabolic routes.

Computational Modeling : Developing more sophisticated computational tools to analyze the complex datasets generated from isotope tracing experiments. These models will be essential for calculating accurate metabolic flux maps and identifying regulatory nodes within metabolic networks. nih.gov

Omics FieldApplication of this compoundExpected Insights
MetabolomicsAs a tracer to map the flow of carbon (via the galactose backbone) through central metabolic pathways. nih.govQuantification of flux through glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle following galactose conversion.
GlycomicsTo track the incorporation of galactose into glycans on glycoproteins and glycolipids.Rates of synthesis and turnover of specific glycoconjugates; understanding the dynamics of the cellular glycome. nih.gov
ProteomicsUsed in conjunction with proteomics to study the lifecycle of glycoproteins.Correlation between protein expression levels and their subsequent glycosylation status and turnover rates.
FluxomicsTo perform isotope-assisted metabolic flux analysis (iMFA). mdpi.commanchester.ac.ukDetailed, quantitative maps of intracellular metabolic reaction rates, revealing metabolic bottlenecks or shifts in disease states.

Expansion of this compound Application in Systems Biology and Multi-Organismal Research

Systems biology aims to understand the complex interactions within a biological system as a whole. This compound is an ideal tool for this, as it allows researchers to follow a metabolic substrate across different compartments, cell types, and even entire organisms.

Emerging applications include:

Modeling Host-Pathogen Interactions : Many pathogens utilize host-derived sugars for their own metabolism and to build their cell walls or capsules. By introducing this compound into a host system, researchers can trace how pathogens hijack host galactose metabolism, offering potential targets for antimicrobial therapies.

Investigating Inborn Errors of Metabolism : In diseases like galactosemia, the metabolism of galactose is impaired. hmdb.ca Tracing this compound in patient-derived cells or animal models can provide precise information on which pathways are dysfunctional and how metabolic intermediates accumulate, leading to a better understanding of disease pathology.

Studying Inter-Organ Metabolism : Galactose is primarily metabolized in the liver, but other organs also play a role. Using whole-organism models, this compound can be administered to track the distribution and metabolic fate of galactose across different organs, revealing new insights into metabolic crosstalk in health and disease. nih.gov

Opportunities for Mechanistic Insights into Complex Glycobiological Processes

Glycobiology is the study of the structure, biosynthesis, and function of glycans, which are complex carbohydrates critical for nearly every biological process. nih.gov The specific placement of deuterium in this compound can provide unique mechanistic information that is difficult to obtain with other methods.

Key opportunities include:

Elucidating Enzyme Mechanisms : The deuterium atoms can be used to probe the reaction mechanisms of enzymes involved in galactose metabolism, such as glycosyltransferases. acs.org The presence of a heavier isotope at a reaction center can alter the reaction rate (a phenomenon known as the kinetic isotope effect), providing clues about the transition state of the enzymatic reaction.

Tracking Glycan Biosynthesis and Trafficking : Glycosylation, the process of adding glycans to proteins and lipids, is a complex series of events that occurs in the endoplasmic reticulum and Golgi apparatus. mdpi.com By following the deuterium-labeled galactose, researchers can monitor the step-by-step assembly of glycans and their subsequent transport to the cell surface or other organelles.

Understanding Glycan-Protein Interactions : Glycans mediate cell-cell recognition, signaling, and adhesion by interacting with specific glycan-binding proteins (lectins). nih.gov Incorporating this compound into specific glycans could allow for advanced biophysical studies (e.g., using NMR) to probe the precise nature of these interactions and how they contribute to cellular function.

Glycobiological ProcessResearch Question Addressable with this compoundPotential Impact
Glycosyltransferase (GT) CatalysisWhat is the nature of the transition state during the transfer of galactose from a donor (e.g., UDP-galactose) to an acceptor? acs.orgFundamental understanding of enzyme mechanisms, enabling the design of specific inhibitors for therapeutic use.
N-linked and O-linked GlycosylationWhat are the synthesis and turnover rates of specific glycoproteins navigating the secretory pathway? mdpi.comInsights into the regulation of protein quality control and the cellular response to stress.
Glycosphingolipid BiosynthesisHow is galactose metabolism channeled into the synthesis of gangliosides and other glycolipids in different cell types? mdpi.comUnderstanding the role of glycolipids in cell signaling, neurodevelopment, and diseases like cancer.
Glycocalyx RemodelingHow quickly does the cell surface glycome remodel in response to external stimuli or during cell differentiation?Revealing the dynamics of the cell surface and its role in mediating cellular interactions and identity.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing D-Galactose-3,5-d2?

  • Answer : Synthesis typically involves selective deuteration at the 3,5-positions via acid-catalyzed exchange or enzymatic methods. Characterization requires nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation, focusing on the absence of proton signals at positions 3 and 5 . Mass spectrometry (MS) is used to verify molecular weight and isotopic purity (e.g., 98 atom% D as in deuterated phenol analogs) . Ensure experimental sections include reagent sources (e.g., deuterated precursors) and instrument parameters for reproducibility .

Q. Why is isotopic labeling with deuterium critical in studying D-galactose metabolism?

  • Answer : Deuterium labeling enables tracing metabolic pathways via isotope effects, which alter reaction kinetics and stabilize intermediates for detection. For example, deuterated sugars like this compound reduce background noise in mass spectrometry by distinguishing endogenous vs. exogenous metabolites . Researchers must account for kinetic isotope effects (KIEs) in data interpretation, as deuterium can slow enzymatic reactions .

Q. How should researchers document synthetic protocols for deuterated compounds in publications?

  • Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to describe procedures in the main text or supplementary materials. Include:

  • Precursor sources (e.g., deuterated reagents like those in Kanto catalogs) .
  • Reaction conditions (temperature, catalysts) and purification methods.
  • NMR/MS data tables (e.g., δ-values for deuterium, molecular weights) .
  • Example Table:
ParameterValue
Isotopic purity≥98 atom% D
NMR (D2O, 500 MHz)No peaks at 3,5 positions
MS (ESI+)[M+H]+: 185.2 (calc. 185)

Advanced Research Questions

Q. How can contradictory data arise in deuterium tracing studies, and how should they be resolved?

  • Answer : Contradictions may stem from:

  • Isotopic impurities : Non-deuterated contaminants skew MS/NMR results. Mitigate by verifying purity via chromatography .
  • KIEs : Unexpected reaction rates in metabolic assays. Use control experiments with non-deuterated analogs .
  • Analytical limitations : Low-resolution MS may miss minor deuterated species. Employ high-resolution instruments (e.g., HR-LC-MS) .
    • Resolution framework: Replicate experiments, validate methods with standards, and apply statistical tests (e.g., ANOVA) to assess significance .

Q. What experimental design considerations optimize deuterated sugar studies in dynamic systems (e.g., cell cultures)?

  • Answer : Key factors include:

  • Deuterium concentration : Balance isotopic enrichment with cytotoxicity (e.g., ≤10% D2O in media) .
  • Sampling timepoints : Capture transient intermediates before equilibrium.
  • Controls : Use non-deuterated D-galactose and internal standards for normalization .
  • Example workflow: Pre-treat cells with deuterated media, harvest at 0/6/12h intervals, and analyze via LC-MS/MS .

Q. How can researchers ensure reproducibility in deuterated compound studies?

  • Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Data transparency : Publish raw NMR/MS files in repositories.
  • Protocol granularity : Specify deuterium exchange conditions (pH, temperature) and instrument calibration details .
  • Collaborative validation : Cross-validate results with independent labs using shared reference samples .

Methodological Guidelines

  • Referencing : Cite primary literature for deuterated compound synthesis and analytical protocols, avoiding non-peer-reviewed sources .
  • Ethics : Disclose conflicts of interest (e.g., reagent suppliers) and adhere to safety guidelines for handling deuterated chemicals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.